Dimenhidrinato

Descripción general

Descripción

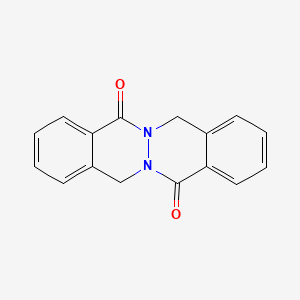

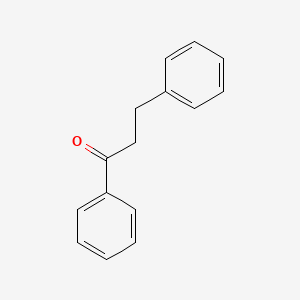

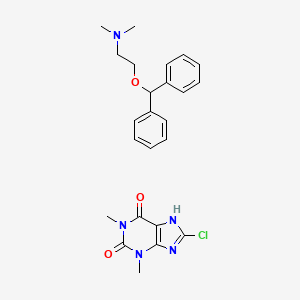

Es una combinación de difenhidramina y 8-cloro-teofilina en forma de sal, con 53%-55.5% de difenhidramina seca y 44%-47% de 8-cloro-teofilina seca . Las propiedades antieméticas de Vomex A se atribuyen principalmente al antagonismo de los receptores de histamina H1 en el sistema vestibular por parte de la difenhidramina, mientras que se cree que los efectos excitatorios son producidos por el bloqueo de los receptores de adenosina por parte de la 8-cloro-teofilina .

Mecanismo De Acción

El mecanismo de acción exacto de Vomex A no se comprende completamente. Se teoriza que la difenhidramina reduce las alteraciones del equilibrio a través de efectos antimuscarínicos o antagonismo de la histamina H1 . La 8-cloro-teofilina puede producir excitación al bloquear los receptores de adenosina, reduciendo así la somnolencia producida por la difenhidramina . Esta combinación de efectos ayuda a prevenir y tratar los síntomas de la cinetosis.

Aplicaciones Científicas De Investigación

Vomex A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios que involucran antihistamínicos y sus propiedades químicas.

Biología: La investigación sobre Vomex A ayuda a comprender los mecanismos biológicos de la cinetosis y el papel de los receptores de histamina.

Medicina: Vomex A se estudia ampliamente por sus efectos terapéuticos en el tratamiento de las náuseas, los vómitos y el vértigo. También se utiliza en la investigación sobre interacciones medicamentosas y efectos secundarios.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de medicamentos antieméticos.

Análisis Bioquímico

Biochemical Properties

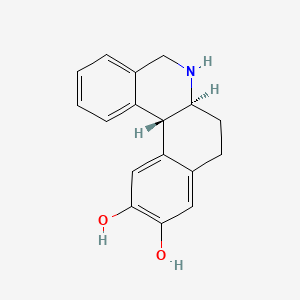

Dimenhydrinate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The primary constituent, diphenhydramine, acts as an H1 receptor antagonist, demonstrating anticholinergic activity . This interaction inhibits the action of histamine at the H1 receptor sites, which are present in the gastrointestinal tract, blood vessels, and respiratory tract . Additionally, 8-chlorotheophylline, the other component of dimenhydrinate, acts as a stimulant by blocking adenosine receptors . This combination helps reduce the drowsiness caused by diphenhydramine while maintaining its antiemetic properties .

Cellular Effects

Dimenhydrinate affects various types of cells and cellular processes. It influences cell function by blocking histamine H1 receptors, which are involved in cell signaling pathways related to inflammation and allergic responses . By inhibiting these receptors, dimenhydrinate reduces vestibular stimulation and depresses labyrinthine function, thereby alleviating symptoms of motion sickness . Furthermore, dimenhydrinate’s anticholinergic activity can impact gene expression and cellular metabolism by altering the signaling pathways that regulate these processes .

Molecular Mechanism

The molecular mechanism of dimenhydrinate involves its separation into diphenhydramine and 8-chlorotheophylline upon administration . Diphenhydramine competes with histamine for H1 receptor sites on effector cells, blocking the chemoreceptor trigger zone and diminishing vestibular stimulation . This central anticholinergic activity is responsible for its antiemetic and antivertigo effects . Additionally, 8-chlorotheophylline’s adenosine receptor blockade contributes to the reduction of drowsiness induced by diphenhydramine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimenhydrinate can change over time. Stability studies have shown that dimenhydrinate remains stable in plasma after freeze-thaw cycles and upon storage at -20°C . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that dimenhydrinate maintains its efficacy over extended periods, although its potency may decrease due to degradation .

Dosage Effects in Animal Models

The effects of dimenhydrinate vary with different dosages in animal models. In mice, the oral LD50 is 203 mg/kg, while in rats, it is 1320 mg/kg . Higher doses can lead to toxic or adverse effects, including hallucinations, excitement, incoordination, and disorientation . These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity.

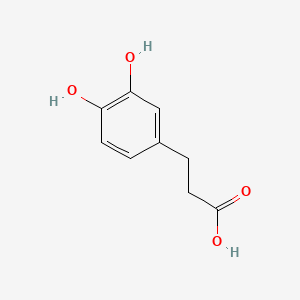

Metabolic Pathways

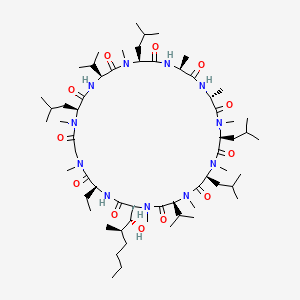

Dimenhydrinate is metabolized in the liver, where it separates into diphenhydramine and 8-chlorotheophylline . Diphenhydramine undergoes N-glucuronidation by UGTs to form diphenhydramine N-glucuronide or N-demethylation by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to form N-desmethyldiphenhydramine . This metabolite can be further demethylated to N,N-didesmethyldiphenhydramine, which undergoes oxidative deamination to form diphenylmethoxyacetic acid . These metabolic pathways are crucial for the elimination of dimenhydrinate from the body.

Transport and Distribution

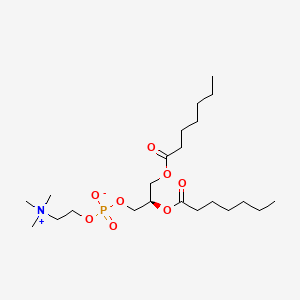

Dimenhydrinate is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is highly bound to plasma proteins and is transported to various tissues, including the brain, where it exerts its therapeutic effects . The distribution of dimenhydrinate within cells and tissues is facilitated by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of dimenhydrinate is influenced by its chemical properties and interactions with cellular components. Dimenhydrinate is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other biomolecules . This localization is essential for its activity and function, as it allows dimenhydrinate to effectively block histamine receptors and exert its antiemetic effects .

Métodos De Preparación

Vomex A se sintetiza mediante la combinación de difenhidramina y 8-cloro-teofilina. La ruta sintética implica la formación de una sal de teoclato a partir de estos dos compuestos . Las condiciones de reacción típicamente requieren temperaturas y niveles de pH controlados para garantizar la formación adecuada de la sal. Los métodos de producción industrial implican síntesis a gran escala en instalaciones de fabricación farmacéutica, adhiriéndose a estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Vomex A experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente involucrando el componente de difenhidramina.

Reducción: También pueden ocurrir reacciones de reducción, que afectan la estructura química del compuesto.

Sustitución: Las reacciones de sustitución son comunes, donde los grupos funcionales en el compuesto son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

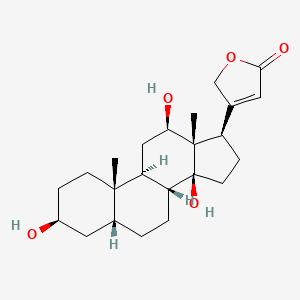

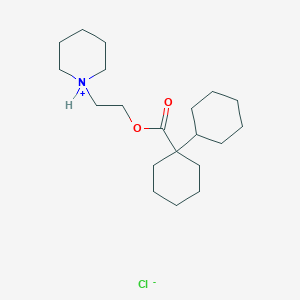

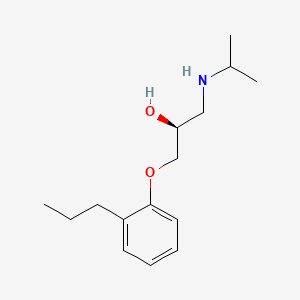

Vomex A es único debido a su combinación de difenhidramina y 8-cloro-teofilina. Compuestos similares incluyen:

Hidroxicina: Otro antihistamínico utilizado para tratar las náuseas y los vómitos.

Meclizina: Utilizado para la cinetosis y el vértigo, similar a Vomex A.

Prometazina: Un antihistamínico con propiedades antieméticas.

Escopolamina: Utilizado para prevenir las náuseas y los vómitos, particularmente en la cinetosis.

En comparación con estos compuestos, la combinación única de Vomex A proporciona efectos tanto antieméticos como excitatorios, lo que lo hace particularmente efectivo para la cinetosis .

Propiedades

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLKCVHYJRNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO.C7H7ClN4O2, C24H28ClN5O3 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025087 | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimenhydrinate is a crystalline white powder. (NTP, 1992) | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine., IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/, DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/, ...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/, ...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/ | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE POWDER | |

CAS No. |

523-87-5 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimenhydrinate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimenhydrinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMENHYDRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

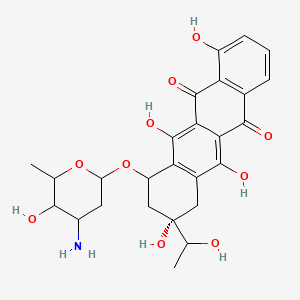

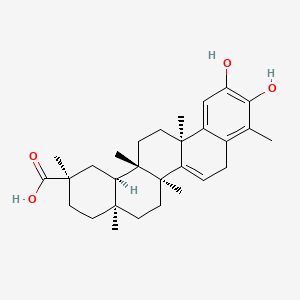

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.